molecular formula C18H17N3O2S B2952777 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 899954-47-3

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2952777
CAS No.: 899954-47-3
M. Wt: 339.41
InChI Key: CXKDBRSKGQDPIS-UHFFFAOYSA-N
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Description

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with an ethoxy group at the 6-position, linked to a phenyl ring at the 3-position. The acetamide moiety is further functionalized with a thiophene-2-yl group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-18-9-8-16(20-21-18)13-5-3-6-14(11-13)19-17(22)12-15-7-4-10-24-15/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKDBRSKGQDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

  • Molecular Formula: C18_{18}H17_{17}N3_3O2_2S
  • Molecular Weight: 339.41 g/mol
  • CAS Number: 899954-47-3

The compound is primarily recognized for its role as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2_2 (PGE2_2), which is implicated in various pathological conditions, including cancer and inflammation. The inhibition of mPGES-1 can lead to reduced levels of PGE2_2, thereby affecting tumor progression and inflammatory responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties across various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)>10Induces apoptosis through caspase activation
A549 (Lung Cancer)15Cell cycle arrest in G0/G1 phase

In a study, the compound induced apoptosis in MCF-7 cells at concentrations above 10 µM, activating caspase pathways that lead to cell cycle arrest and subsequent cell death.

Inhibition of mPGES-1

The compound has been identified as a potent inhibitor of mPGES-1, with studies reporting low micromolar IC50_{50} values against this target. The inhibition of mPGES-1 is particularly relevant in the context of cancer therapy due to its role in promoting tumor growth and survival through PGE2_2 .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains:

Target Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicated moderate efficacy against common bacterial strains, suggesting potential applications in antimicrobial therapy.

Structural Requirements for Activity

Further investigations into the structure–activity relationship (SAR) revealed that modifications to the thiophene and pyridazine moieties could enhance biological activity. This highlights the importance of chemical diversity in developing more potent derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its pyridazine-thiophene-acetamide architecture. Below is a comparative analysis with structurally related acetamides:

Compound Core Structure Key Substituents Synthetic Route Notable Properties
N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide Pyridazine-phenyl-acetamide 6-Ethoxy, thiophen-2-yl Likely via amide coupling (similar to ) High lipophilicity (ethoxy), potential π-π interactions (thiophene)
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)-acetamide () Triazole-phenyl-acetamide 3-Ethoxy, 5-(2-fluorophenyl), sulfonyl Carbodiimide-mediated coupling (EDC/DMAP) Enhanced metabolic stability (sulfonyl), fluorophenyl boosts target affinity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole-acetamide 2,6-Dichlorophenyl Carbodiimide coupling (EDC, triethylamine) Strong hydrogen bonding (N–H⋯N), rigid planar structure
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole-acetamide 6-Trifluoromethyl, 3-methoxyphenyl Not specified (patent literature) Electron-withdrawing CF₃ group improves bioavailability
Key Findings from Comparative Analysis:

Bioactivity Trends :

  • Triazole derivatives () exhibit enhanced enzyme inhibition due to electron-deficient aromatic systems (e.g., fluorophenyl groups) .
  • Thiazole/benzothiazole analogs () show robust intermolecular interactions (e.g., hydrogen bonds), critical for crystallinity and stability .
  • Thiophene-containing compounds (target compound, ) may exhibit improved binding to hydrophobic pockets in biological targets due to thiophene’s aromaticity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and : activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 3-(6-ethoxypyridazin-3-yl)aniline .
  • In contrast, triazole derivatives () require multi-step functionalization of 3-acetylthiophen-2-amine, increasing synthetic complexity .

Physicochemical Properties :

  • Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy or sulfonyl substituents .
  • Solubility : Thiophene and pyridazine moieties may reduce aqueous solubility relative to polar sulfonyl or phthalimido groups () .

Recommended Studies :

  • In vitro screening against cancer cell lines (e.g., HeLa, as in ) to assess antiproliferative activity.
  • Crystallographic analysis (using SHELX-based methods, ) to elucidate hydrogen-bonding patterns and confirm stability .

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